2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2,3,4-trihydroxybenzaldehyde.
Formation of Intermediate: 4-bromo-2-methoxyphenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-bromo-2-methoxyphenoxy)acetic acid.
Hydrazide Formation: The intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: Finally, the hydrazide is condensed with 2,3,4-trihydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced hydrazine derivatives are formed.
Substitution: Substituted phenoxy derivatives are the major products.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound may serve as lead compounds for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups provide sites for cross-linking and other chemical modifications.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves interactions with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with biological macromolecules, while the hydrazone linkage can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE: Lacks the trihydroxyphenyl moiety.
2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE: Contains a simpler phenyl moiety with fewer hydroxyl groups.
Uniqueness
The presence of the trihydroxyphenyl moiety in 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,3,4-TRIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE provides additional sites for hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C16H15BrN2O6 |
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Molecular Weight |
411.20 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O6/c1-24-13-6-10(17)3-5-12(13)25-8-14(21)19-18-7-9-2-4-11(20)16(23)15(9)22/h2-7,20,22-23H,8H2,1H3,(H,19,21)/b18-7+ |
InChI Key |
CZYIMHIUIDKNHL-CNHKJKLMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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